molecular formula C11H12N2O5S B2600533 N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycine CAS No. 899717-36-3

N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycine

Cat. No.: B2600533
CAS No.: 899717-36-3
M. Wt: 284.29
InChI Key: QEINYUWYDDOZLQ-UHFFFAOYSA-N
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Description

“N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycine” is a chemical compound with the molecular formula C11H12N2O5S and a molecular weight of 284.29 . It is an impurity of Cilostazol, which is a potent phosphodiesterase III A (PDE3A) inhibitor and inhibitor of adenosine uptake .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N2O5S/c14-10-4-1-7-5-8(2-3-9(7)13-10)19(17,18)12-6-11(15)16/h2-3,5,12H,1,4,6H2,(H,13,14)(H,15,16) .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 284.29 . Other specific properties such as density, melting point, and boiling point are not provided in the search results.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycine plays a crucial role in synthetic chemistry, especially in the development of novel synthetic routes for complex molecules. For instance, it is involved in the process development and scale-up of a glycine antagonist, highlighting a synthetic route amenable to large-scale synthesis, involving steps like imine formation, Mannich reaction, and Wittig reaction (Banks et al., 2009). Furthermore, it serves as a foundational structure in the synthesis of heterocycles via enamines, indicating its versatility in generating diverse molecular architectures (Singh & Kumar, 1983).

Pharmacological Implications

In pharmacology, derivatives of this compound exhibit a wide spectrum of biological activities. The pharmacological activity of derivatives showcases its promise due to their wide spectrum of pharmacological activity, particularly in central neurotropic effects such as hypnotic, anticonvulsant, and antidepressant activities (Ovsjanykova et al., 2016). This underscores the compound's potential as a backbone for developing new pharmacologically active substances.

Contribution to Material Science and Engineering

The compound's applications extend beyond organic synthesis and pharmacology, contributing significantly to material science and engineering through its role in the synthesis of complex ligands and coordination compounds. These applications are crucial in developing novel materials with specific properties and functions, such as catalysis, optical applications, and as precursors for the synthesis of complex materials (Ma et al., 2008).

Properties

IUPAC Name

2-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5S/c14-10-4-1-7-5-8(2-3-9(7)13-10)19(17,18)12-6-11(15)16/h2-3,5,12H,1,4,6H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEINYUWYDDOZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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